![molecular formula C10H13ClN2O B2377852 1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride CAS No. 2411634-46-1](/img/structure/B2377852.png)

1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride” are not detailed in the sources retrieved. These properties can include factors such as molecular weight, solubility, melting point, boiling point, and stability under various conditions .Scientific Research Applications

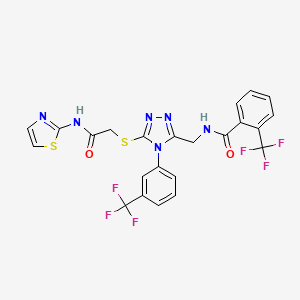

Synthesis and Characterization

- A study by Acosta Quintero et al. (2018) describes the synthesis and characterization of amino-substituted benzo[b]pyrimido[5,4-f]azepines, starting from a base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization. The products and intermediates were characterized using various spectroscopic techniques, emphasizing the utility of these compounds in synthetic organic chemistry (Acosta Quintero et al., 2018).

Novel Synthesis Methods

- Tang et al. (2015) reported an efficient synthesis of 2,5-dihydro-1H-benzo[c]azepines from α-amino acids and aromatic aldehydes, demonstrating a novel one-pot method without metal catalysts. This method provides rapid access to these polycyclic ring systems (Tang et al., 2015).

Pharmaceutical Intermediate Synthesis

- Sharif et al. (2016) achieved rapid access to allylic trichloroacetimidates bearing a 2-allylaminoaryl group, enabling the efficient synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. These compounds have potential as synthetic building blocks, as demonstrated by the preparation of an intermediate for the hyponatremia agent mozavaptan (Sharif et al., 2016).

Access to Novel Compounds

- Guerrero et al. (2020) developed a versatile approach to access novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines. This study highlights the use of these compounds in creating a variety of heterocyclic units, contributing significantly to the field of medicinal chemistry (Guerrero et al., 2020).

Future Directions

The future directions for research on “1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines have shown significant α-glucosidase inhibition, anticancer, and antioxidant activities .

Mechanism of Action

Target of Action

The primary targets of 1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride are the bromodomains of the BET family proteins, including BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails .

Mode of Action

The compound interacts with its targets by binding to the bromodomains of the BET proteins . This interaction disrupts the ability of the BET proteins to recognize acetylated histones, thereby altering the transcriptional activity of genes regulated by these proteins .

Pharmacokinetics

The compound’s solubility, a factor that can influence bioavailability, has been studied .

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of BET protein function and the alteration of gene transcription. This can lead to changes in cellular processes such as cell growth and inflammation .

properties

IUPAC Name |

5-amino-1,2,3,5-tetrahydro-3-benzazepin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-9-8-4-2-1-3-7(8)5-6-12-10(9)13;/h1-4,9H,5-6,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFGEUUETIEMTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(C2=CC=CC=C21)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Benzylimino)methyl]-4,6-dibromobenzenol](/img/structure/B2377769.png)

![N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2377770.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2377777.png)

![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2377781.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2377783.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2377784.png)

![N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2377787.png)